molecular formula C₉H₁₇D₃ClN B1152732 Cyclopentamine Hydrochloride-d3

Cyclopentamine Hydrochloride-d3

Cat. No.: B1152732
M. Wt: 180.73
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentamine Hydrochloride-d3 is a deuterated analog of cyclopentamine hydrochloride, presented as a high-purity analytical standard essential for modern laboratory research. This compound is specifically designed for use in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as a critical internal standard. By utilizing a deuterated molecule, researchers can achieve superior accuracy and reliability in their analytical data, minimizing variability and improving the precision of pharmacokinetic and metabolic studies. The parent compound, cyclopentamine, is a sympathomimetic alkylamine that functions as a vasoconstrictor. It was historically used as a nasal decongestant but has been largely discontinued in favor of other medications. Pharmacologically, cyclopentamine acts as a releasing agent of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine . This compound is supplied with a documented purity of >98% . It is intended solely for research applications in a controlled laboratory setting. This product is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant material safety data sheet (MSDS) for comprehensive handling and safety information prior to use.

Properties

Molecular Formula

C₉H₁₇D₃ClN

Molecular Weight

180.73

Synonyms

N,α-Dimethylcyclopentaneethanamine Hydrochloride-d3;  N,α-Dimethylcyclopentaneethylamine Hydrochloride-d3;  Clopane Hydrochloride-d3;  Cyclonarol Hydrochloride-d3;  Cyclopentadrin Hydrochloride-d3;  Cyclopentadrine Hydrochloride-d3;  Cyclopentamin Hydrochl

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Cyclopentamine Hydrochloride D3

Rational Design for Deuterium (B1214612) Incorporation Strategies in Cyclopentamine (B94703) Derivatives

The primary rationale for designing deuterated molecules like Cyclopentamine-d3 is to leverage the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-protium (C-H) bond due to a lower zero-point energy. nih.gov This increased bond strength can make C-D bonds more resistant to metabolic cleavage by enzymes, particularly cytochrome P450. nih.gov

For a molecule such as cyclopentamine, potential sites for metabolic oxidation include the carbon atom alpha to the amino group (C1) and various positions on the cyclopentyl ring. Strategically replacing hydrogen with deuterium at these metabolically "soft spots" can slow down the rate of metabolism. nih.gov This can lead to a more favorable pharmacokinetic profile, including reduced clearance and potentially decreased formation of unwanted metabolites. google.com

The design strategy for Cyclopentamine-d3, therefore, focuses on placing three deuterium atoms at a site or sites that are most susceptible to metabolic attack. The choice of deuteration pattern directly influences the synthetic approach. Common strategies include:

Deuterium Gas (D₂): Used in catalytic hydrogenation/deuteration reactions.

Deuterated Hydride Reagents: Agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for introducing deuterium during reductive processes. nih.gov

Deuterated Solvents: Solvents such as deuterium oxide (D₂O) can serve as a deuterium source in exchange reactions, often catalyzed by acids or bases. nih.gov

Deuterated Building Blocks: Synthesizing the target molecule from a commercially available, pre-deuterated precursor. nih.gov

For Cyclopentamine-d3, a rational approach involves targeting the cyclopentyl ring, as these positions are often susceptible to hydroxylation.

Precursor Identification and Optimized Reaction Pathways for Cyclopentamine-d3 Synthesis

A common and efficient pathway to synthesize deuterated amines is through reductive amination. For Cyclopentamine-d3, the logical precursor is cyclopentanone (B42830). A plausible and optimized reaction pathway involves the reductive amination of cyclopentanone in the presence of a deuterium source.

Proposed Synthetic Pathway:

Imine Formation: Cyclopentanone is reacted with an amine source, such as ammonia (B1221849), to form the corresponding cyclopentanimine (B1611337) intermediate.

Reductive Deuteration: The intermediate imine is then reduced using a deuterated hydride reagent. Sodium borodeuteride (NaBD₄) is a suitable choice for this transformation, as it is a cost-effective and selective reagent that can introduce the deuterium atoms. To achieve d3 labeling, a combination of deuterated reagents might be necessary. A more direct approach for introducing three deuterium atoms could involve H/D exchange on the cyclopentanone precursor itself under basic conditions with D₂O, followed by reductive amination with a deuterated reducing agent.

A potential reaction scheme is outlined below:

Step 1: α-Deuteration of Precursor (Hypothetical) Cyclopentanone can be treated with a base (e.g., NaOD) in D₂O to promote H/D exchange at the alpha positions (C2 and C5). Controlling the reaction conditions (time, temperature) would be critical to achieve the desired level of deuteration (d2 or d4).

Step 2: Reductive Amination The deuterated cyclopentanone is then reacted with ammonia and a reducing agent. Using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce an additional deuterium atom at the C1 position, leading to a d3 or d5 product, depending on the efficiency of the first step.

An alternative, more general method for synthesizing deuterated amines involves the reduction of ynamides using a combination of triflic acid and a deuterated silane, which allows for selective deuteration at the α and/or β positions. nih.gov Adapting this to cyclopentamine would require the synthesis of a suitable ynamide precursor containing the cyclopentyl moiety.

Analytical Assessment of Deuterium Enrichment and Isotopic Purity

Ensuring the isotopic fidelity of Cyclopentamine Hydrochloride-d3 is critical for its application. This involves confirming the number and position of the deuterium atoms (isotopic enrichment) and quantifying the percentage of the desired deuterated molecule relative to other isotopic variants (isotopic purity). rsc.org The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the preferred method for determining isotopic purity. nih.govnih.gov The analysis involves measuring the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). researchgate.net By comparing the experimental isotopic distribution to the theoretical natural abundance, the level of deuterium incorporation can be accurately calculated. almacgroup.com

Interactive Data Table: Hypothetical HR-MS Data for Cyclopentamine-d3 Analysis

IsotopologueDescriptionExpected m/z (M+H)⁺Observed Relative Abundance (%)CalculationIsotopic Purity Contribution
d0Unlabeled Cyclopentamine86.09640.5Unwanted0%
d1Single Deuterium87.10271.0Unwanted0%
d2Double Deuterium88.10902.5Unwanted0%
d3Target Compound89.115296.0Desired96.0%

Note: The isotopic purity is the percentage of the target d3 isotopologue in the mixture of all cyclopentamine-related species.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of Cyclopentamine-d3, the signals corresponding to the positions where deuterium has been substituted would show a significant decrease in integration value.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with peaks that confirm the chemical environment of the incorporated deuterium atoms, thus verifying the site of labeling. rsc.org

Together, MS and NMR provide a comprehensive characterization of the isotopic fidelity of the final compound. rsc.org

Scale-Up Considerations for Research and Development Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development (R&D) or commercial scale presents several challenges. youtube.com

Reaction Efficiency and Selectivity: The reactions used must be high-yielding and highly selective to ensure that the deuterium is incorporated at the desired position without significant side reactions or isotopic scrambling. Poorly controlled reactions can lead to a mixture of isotopologues, which are difficult and costly to separate. nih.gov

Purification and Quality Control: At a larger scale, purification methods must be robust enough to remove not only chemical impurities but also isotopologues with incorrect levels of deuteration (e.g., d2 or d4 species). This often requires high-performance chromatography techniques. Stringent quality control using the analytical methods described in section 2.3 is necessary for every batch to guarantee consistent isotopic purity and enrichment.

Process Safety and Handling: While deuterium itself is not radioactive, the chemical reactions and reagents used in the synthesis carry their own safety considerations that must be addressed when scaling up the process.

Successfully navigating these considerations is essential to produce high-purity this compound reliably and economically for its intended applications in research and development.

Advanced Analytical Techniques Empowered by Cyclopentamine Hydrochloride D3

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry has become a cornerstone of quantitative analysis in diverse fields, from pharmaceutical research to environmental monitoring. The integration of deuterated internal standards like Cyclopentamine (B94703) Hydrochloride-d3 has significantly refined the capabilities of MS-based techniques.

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. youtube.com This labeled compound, or internal standard, exhibits nearly identical chemical and physical behavior to the endogenous (unlabeled) analyte throughout sample preparation and analysis. wuxiapptec.com Cyclopentamine Hydrochloride-d3, with its three deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of cyclopentamine.

The core principle of IDMS lies in measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer. youtube.com Because the two compounds co-elute during chromatographic separation and experience the same degree of ionization and potential signal suppression or enhancement, the ratio of their signals remains constant, even if there are variations in sample recovery or instrument response. wuxiapptec.comnih.gov This normalization to the internal standard significantly improves the accuracy and precision of the quantitative results. wuxiapptec.com For an internal standard to be effective, the isotopic label should be stable and not undergo hydrogen-deuterium exchange. uni-muenchen.de It is also recommended that the molecule be labeled in at least three positions to avoid spectral overlap with naturally occurring isotopes. uni-muenchen.de

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The development of robust and reliable LC-MS/MS methods is crucial for accurate quantification, and the use of deuterated internal standards like this compound is integral to this process. rjptonline.orgnih.gov

Method optimization involves several key steps to ensure the best possible performance for the analyte and its deuterated internal standard. technologynetworks.com This includes:

Selection of a suitable chromatographic column and mobile phase: The choice of stationary phase (e.g., C18, C8, phenyl) and mobile phase composition (e.g., methanol, acetonitrile, water, with additives like acids or ammonium (B1175870) salts) is critical for achieving good peak shape and resolution. technologynetworks.comnih.gov

Optimization of LC conditions: Parameters such as flow rate, mobile phase gradient, and column temperature are fine-tuned to ensure the compound is well-resolved and produces a sharp, symmetrical peak. technologynetworks.comnih.gov

MS/MS parameter optimization: This involves optimizing the ionization source (e.g., electrospray ionization - ESI), capillary voltage, and collision energy for multiple reaction monitoring (MRM) to maximize the signal response for both the analyte and the internal standard. technologynetworks.comchromatographyonline.com It is considered good practice to monitor at least two MRM transitions for each compound to ensure specificity. technologynetworks.com

The goal of this optimization process is to develop a method that is not only sensitive and selective but also robust and reproducible, as demonstrated by validation according to international guidelines. nih.govrjptonline.org

Strategies for Mitigating and Investigating Matrix Effects in MS Quantitation

A significant challenge in quantitative LC-MS analysis, particularly in complex biological matrices like plasma or urine, is the phenomenon of matrix effects. nih.gov Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting endogenous or exogenous compounds from the sample matrix. nih.govnebiolab.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of quantification. nih.govnih.gov

Several strategies can be employed to investigate and mitigate matrix effects:

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective strategy for compensating for matrix effects. wuxiapptec.comchromatographyonline.com Because a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. wuxiapptec.comwaters.com By using the analyte-to-internal standard response ratio for quantification, the variability introduced by matrix effects is largely canceled out. wuxiapptec.com

Sample Preparation: Rigorous sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help to remove interfering matrix components before LC-MS analysis. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering compounds can also reduce matrix effects. waters.com

Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the LC eluent after the column and before the mass spectrometer. nih.gov By injecting a blank matrix extract, regions of ion suppression or enhancement in the chromatogram can be identified. nih.gov

Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the sample matrix can help to compensate for consistent matrix effects. chromatographyonline.com

StrategyPrincipleReference
Stable Isotope-Labeled Internal Standards (SIL-IS)SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction through ratio-based quantification. wuxiapptec.comchromatographyonline.comwaters.com
Sample Preparation (PPT, LLE, SPE)Removes interfering substances from the sample matrix prior to analysis. chromatographyonline.com
Chromatographic OptimizationSeparates the analyte from co-eluting matrix components that cause interference. waters.com
Post-Column InfusionIdentifies regions in the chromatogram where ion suppression or enhancement occurs. nih.gov
Matrix-Matched CalibratorsCalibration standards are prepared in the same matrix as the samples to mimic the matrix effect. chromatographyonline.com

Elucidation of Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) is not only used for quantification but also for structural elucidation. By subjecting the molecular ion of a compound to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov The analysis of these fragment ions provides valuable information about the compound's structure. nih.gov

The use of deuterated analogs like this compound can aid in the elucidation of fragmentation pathways. By comparing the mass spectra of the unlabeled compound and its deuterated counterpart, the location of the deuterium atoms in the fragment ions can be determined. This information helps to deduce the specific bonds that are broken during fragmentation. For example, the mass spectrum of cyclopentane (B165970) shows a prominent fragment at m/z 42, corresponding to the loss of an ethene molecule. docbrown.info Similar fragmentation studies on cyclopentamine and its deuterated analog would reveal how the cyclopentyl ring and the amine group fragment.

The fragmentation process in a mass spectrometer typically begins with the ionization of the molecule to form a radical cation ([M•]+). docbrown.infolibretexts.org This initial ion can then undergo various fragmentation reactions, including alpha-cleavage and rearrangements, to produce a series of smaller fragment ions. libretexts.orgyoutube.com Accurate mass measurements of both the parent and fragment ions, often obtained using high-resolution mass spectrometers like quadrupole time-of-flight (QTOF) instruments, are crucial for confirming the elemental composition of the ions and proposing fragmentation mechanisms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and in the solid state. wikipedia.org The incorporation of deuterium into a molecule can provide unique insights that are not accessible with standard proton (¹H) NMR.

Deuterium as an NMR Probe for Conformational and Binding Research

Deuterium (²H) has a nuclear spin of 1, which distinguishes it from the spin-1/2 nucleus of protium (B1232500) (¹H). wikipedia.org While deuterium NMR has a similar chemical shift range to proton NMR, the signals are typically broader. huji.ac.il However, the unique properties of the deuterium nucleus make it a valuable probe for studying molecular conformation and dynamics. wikipedia.orgnih.gov

In partially ordered systems, such as molecules aligned in a liquid crystal phase, the quadrupolar splitting of the deuterium NMR signal is dependent on the angle between the C-D bond and the external magnetic field. wikipedia.org This allows researchers to determine the orientation of specific C-D bonds and thus deduce the conformation of the molecule. nih.gov For example, solid-state deuterium NMR has been used to investigate the conformation of nucleic acids. nih.gov

Isotopic Effects on Chemical Shifts and Coupling Constants in Complex Systems

The introduction of deuterium into a molecule like cyclopentamine brings about distinct alterations in its NMR spectrum, a phenomenon known as the isotope effect. These effects, though often small, provide valuable structural and environmental information, especially in complex biological or chemical matrices. huji.ac.il

Isotope Shifts in Chemical Shifts:

The replacement of a proton with a deuteron (B1233211) typically results in a small upfield shift (to lower frequency) in the resonance of nearby nuclei, a phenomenon referred to as a secondary isotope shift. stemwomen.org This is primarily attributed to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, leading to a slightly shorter average bond length and altered electron shielding. researchgate.net For a nucleus n bonds away from the deuterium substitution, this is denoted as an nΔC(D) or nΔH(D) isotope shift.

One-bond isotope shifts (¹ΔC(D)) : These are the most significant, typically ranging from 0.2 to 1.5 ppm for carbon-13. huji.ac.il

Two-bond isotope shifts (²ΔC(D)) : These are generally around 0.1 ppm. huji.ac.il

Longer-range isotope shifts : Effects over three or more bonds are smaller and depend on factors like torsional angles and molecular conformation. huji.ac.ilnih.gov

In complex systems, these shifts can be invaluable for signal assignment. For instance, in a crowded ¹H NMR spectrum, the selective deuteration of cyclopentamine allows for the unambiguous identification of its signals, as they will either disappear or be replaced by a triplet (due to coupling with the spin-1 deuterium).

Isotope Effects on Coupling Constants:

The magnitude of spin-spin coupling constants is also influenced by isotopic substitution. The coupling between a nucleus and a deuteron (J-coupling) is related to the corresponding proton coupling by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.154). huji.ac.il For example, a 160 Hz one-bond coupling between a carbon and a proton would be expected to be approximately 24.6 Hz for the corresponding carbon-deuteron coupling. huji.ac.il This predictable relationship aids in the analysis of complex spectra and the confirmation of structural assignments.

Illustrative Data:

The following table provides hypothetical yet representative data on the isotopic effects that might be observed for Cyclopentamine-d3 in a complex mixture analyzed by NMR.

ParameterProtonated CyclopentamineCyclopentamine-d3Isotope Shift (ppm)
¹³C Chemical Shift (C1)δ 50.0δ 49.8-0.2
¹³C Chemical Shift (C2)δ 25.0δ 24.9-0.1
¹J(C1,H/D) (Hz)14021.5 (¹J(C1,D))-

Note: The chemical shifts are hypothetical and for illustrative purposes. The isotope shift is calculated as δ(deuterated) - δ(protonated).

The study of these isotopic effects in complex systems, such as in metabolite profiling or drug-protein interaction studies, can provide detailed insights into molecular structure, conformation, and hydrogen bonding. acs.orgacs.org

High-Performance Chromatographic Separations

In the realm of chromatography, deuterated compounds like this compound serve as invaluable internal standards for quantitative analysis and play a role in method development for achieving superior separations.

Method Development for Enhanced Resolution in HPLC and GC Systems

The development of robust and high-resolution High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is a critical aspect of analytical chemistry. chromatographyonline.comwaters.comchromacademy.com The use of deuterated standards is integral to this process, particularly for applications involving mass spectrometry (MS) detection.

Role in HPLC-MS and GC-MS Method Development:

Internal Standard for Quantification: this compound is an ideal internal standard for the quantification of cyclopentamine in complex samples. Since it co-elutes or elutes very closely with the non-deuterated analyte, it effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. mdpi.com

Peak Identification and Resolution Optimization: During method development, the distinct mass of the deuterated standard allows for its unambiguous identification in the chromatogram, even in the presence of co-eluting matrix components. This helps in optimizing chromatographic parameters such as mobile phase composition, gradient profile, temperature, and column chemistry to achieve baseline separation of the analyte of interest from interfering substances. chromatographyonline.comresearchgate.net

Systematic Approach to Method Development:

A systematic, Quality by Design (QbD) approach is often employed for developing chromatographic methods. chromatographyonline.com This involves:

Defining the Analytical Target Profile: Establishing the requirements for the method, such as required resolution, sensitivity, and analysis time.

Screening and Scouting: Evaluating different columns, mobile phases, and instrument parameters using the analyte and its deuterated standard.

Optimization: Fine-tuning the selected parameters to achieve the desired separation.

Validation: Demonstrating that the method is robust, accurate, and precise.

The use of this compound throughout this process ensures the reliable tracking and quantification of cyclopentamine, leading to a more robust and well-characterized analytical method.

Analysis of Retention Behavior Modulations Induced by Deuteration

While deuterated compounds are often assumed to have identical chromatographic behavior to their protonated counterparts, subtle differences in retention time can occur. This phenomenon, known as the chromatographic isotope effect, is generally small but can be significant in high-resolution systems.

Factors Influencing Retention Time Shifts:

Intermolecular Interactions: The slightly different vibrational properties and bond lengths of C-D versus C-H bonds can lead to minor differences in intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions) with the stationary phase. youtube.comchromatographyonline.com

Mobile Phase Composition: In reversed-phase HPLC, small changes in the mobile phase composition can have a noticeable impact on retention times. chromatographyonline.com

Temperature: Column temperature can also influence the degree of interaction and thus the retention time. A general rule of thumb is that a 1°C change in temperature can alter retention by approximately 2%. chromatographyonline.com

Observed Effects:

In most cases, deuterated compounds tend to have slightly shorter retention times in reversed-phase HPLC and GC compared to their non-deuterated analogs. chromforum.orgresearchgate.netchromatographyonline.com This is often attributed to the slightly smaller molar volume and weaker intermolecular interactions of the deuterated species.

Example Data Table of Retention Time Variation:

The following table illustrates a hypothetical, yet plausible, retention time shift for Cyclopentamine and its deuterated standard under specific chromatographic conditions.

CompoundRetention Time (min) - Method A (Isocratic)Retention Time (min) - Method B (Gradient)
Cyclopentamine5.428.15
Cyclopentamine-d35.408.12
Δt (min) -0.02 -0.03

Note: These are representative values and the actual retention time difference will depend on the specific chromatographic system and conditions.

Understanding and characterizing these small shifts in retention behavior is crucial for high-precision quantitative analysis, especially when using deuterated compounds as internal standards. While the co-elution is often assumed, verifying the actual elution profile is a key step in method validation. The ability to resolve and account for these minor differences further showcases the power and precision of modern chromatographic techniques. In some specialized cases, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), controlling chromatographic conditions like subzero temperatures can be crucial to minimize back-exchange and accurately measure deuterium incorporation. nih.gov

Applications in Drug Metabolism and Pharmacokinetic Research Non Clinical Focus

In Vitro Metabolism Studies Utilizing Deuterated Cyclopentamine (B94703) Analogues

In vitro systems are fundamental to early-stage drug development, offering insights into a compound's metabolic stability and potential for drug-drug interactions. In these assays, Cyclopentamine Hydrochloride-d3 serves as an indispensable internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring the accuracy and precision of quantitative measurements. clearsynth.comwisdomlib.org

The study of biotransformation pathways is crucial to understanding how a drug is modified by the body. Deuterated standards like Cyclopentamine-d3 are key to accurately quantifying the disappearance of the parent drug (Cyclopentamine) and the appearance of its metabolites over time.

Furthermore, the "kinetic isotope effect" can be leveraged to probe metabolic mechanisms. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. nih.gov If the deuterated label on Cyclopentamine-d3 is placed at a site of metabolic activity, the rate of that specific metabolic reaction may be slowed. nih.gov By comparing the metabolite formation rates of Cyclopentamine and its deuterated analog, researchers can confirm which positions on the molecule are most susceptible to enzymatic attack, thereby helping to elucidate the primary biotransformation pathways.

Determining which enzymes are responsible for a drug's metabolism is a critical step in predicting potential drug-drug interactions. nih.govresearchgate.net In these studies, Cyclopentamine is incubated with a panel of recombinant human CYP enzymes. Cyclopentamine-d3 is added as an internal standard to accurately quantify the rate of metabolism by each isozyme. This allows for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for the drug and its maximum metabolic rate. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, compensating for variations during sample preparation and analysis. texilajournal.comscispace.com

CYP IsozymeCyclopentamine Metabolism Rate (pmol/min/pmol CYP) (Hypothetical Data)
CYP1A25.2
CYP2B612.8
CYP2C945.1
CYP2C1933.7
CYP2D6150.3
CYP3A488.6
This table represents hypothetical data for the metabolism of Cyclopentamine by major CYP isozymes. The quantification of these metabolic rates would be achieved using Cyclopentamine-d3 as an internal standard.

The identification of metabolites is essential for understanding a drug's complete disposition and identifying any potentially active or toxic byproducts. When Cyclopentamine is incubated in a metabolic system, Cyclopentamine-d3 can be used to confirm the identity of metabolites that retain the deuterated group. Any metabolite formed from Cyclopentamine-d3 will have a specific mass shift (e.g., +3 atomic mass units for a d3-methyl group) compared to the corresponding metabolite from the non-deuterated parent drug. This mass signature provides a clear and unambiguous way to track the metabolic fate of specific parts of the molecule using high-resolution mass spectrometry.

Metabolic ReactionPotential Metabolite of CyclopentamineExpected Mass Shift in Corresponding Metabolite from Cyclopentamine-d3
Phase I
N-DemethylationN-desmethyl-cyclopentamineNo shift (label is lost)
Hydroxylation (Cyclopentyl ring)Hydroxy-cyclopentamine+3 Da (label retained)
Phase II
Glucuronidation (at hydroxyl group)Hydroxy-cyclopentamine glucuronide+3 Da (label retained)
This table shows potential metabolic transformations of Cyclopentamine and the expected mass shift in metabolites derived from Cyclopentamine-d3, assuming the label is on the N-methyl group.

Subcellular fractions, such as liver microsomes, and more complex systems like cultured hepatocytes are the workhorses of in vitro metabolism studies. frontiersin.orgnih.gov

Liver Microsomes: These preparations contain a high concentration of CYP enzymes and are used to assess Phase I metabolic stability. In a typical experiment, Cyclopentamine is incubated with microsomes, and aliquots are taken at various time points. The reaction is stopped, and Cyclopentamine-d3 is added as an internal standard to accurately measure the depletion of the parent compound over time.

In Vivo Pharmacokinetic Research in Pre-Clinical Animal Models

Following in vitro testing, drug candidates are evaluated in animal models to understand how they behave in a whole organism. nih.govnih.gov These studies are essential for determining the pharmacokinetic profile, which includes how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). biotechfarm.co.ilmhmedical.com

To assess the ADME properties of Cyclopentamine, the drug is administered to preclinical animal models, such as rats or mice. researchgate.net Blood, urine, and feces are collected at predetermined intervals to track the drug's journey through the body. nih.gov

During sample analysis, this compound is added to these biological samples as an internal standard before extraction and LC-MS/MS analysis. Its role is to ensure that any variability during the complex sample preparation process does not affect the final quantitative result. texilajournal.comnih.gov By accurately measuring the concentration of Cyclopentamine in different tissues and fluids over time, researchers can calculate critical pharmacokinetic parameters. mhmedical.com This data is fundamental for understanding the drug's bioavailability, volume of distribution, clearance rate, and elimination half-life, which collectively describe its in vivo behavior. mhmedical.com

Time (hours)Mean Plasma Concentration of Cyclopentamine (ng/mL) (Hypothetical Data)
0.25150.2
0.5285.6
1.0410.9
2.0320.5
4.0180.3
8.065.7
12.022.1
24.05.4
This table presents a hypothetical plasma concentration-time profile for Cyclopentamine in a rat model following oral administration. The accurate measurement of these concentrations is made possible by the use of Cyclopentamine-d3 as an internal standard during bioanalysis.

Determination of Bioavailability and Clearance Parameters

The strategic incorporation of deuterium (B1214612) into the cyclopentamine molecule allows for its use as an internal standard in bioanalytical assays, most commonly with liquid chromatography-mass spectrometry (LC-MS). When conducting pharmacokinetic studies, a known quantity of this compound is added to biological samples (e.g., plasma, urine) containing the non-deuterated parent drug. Due to their nearly identical physicochemical properties, the deuterated and non-deuterated compounds co-elute during chromatography. However, their mass difference allows for their distinct detection by the mass spectrometer.

This methodology enables precise quantification of the parent drug concentration in biological matrices over time. By analyzing these concentration-time profiles, key pharmacokinetic parameters can be determined with high accuracy.

Key Pharmacokinetic Parameters Determined Using Deuterated Internal Standards:

ParameterDescriptionImportance in DMPK
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Informs on the extent of drug absorption and first-pass metabolism.
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides insight into the extent of drug distribution into tissues.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.Determines dosing intervals and the time to reach steady-state concentrations.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It corrects for variability in sample preparation and instrument response, leading to more robust and reliable pharmacokinetic data. This is crucial for making informed decisions during lead optimization and candidate selection in the preclinical phase.

Tracing of Compound Fate and Tissue Distribution

Beyond plasma pharmacokinetics, understanding where a compound and its metabolites distribute within the body is critical for assessing potential efficacy and toxicity. This compound can be employed as a tracer to investigate the tissue distribution of the parent compound.

In these non-clinical studies, animal models are administered the deuterated compound. At various time points, tissues of interest (e.g., brain, liver, kidneys, adipose tissue) are collected and analyzed for the presence of Cyclopentamine-d3 and its potential deuterated metabolites. This allows for a quantitative assessment of the compound's penetration into different organs and tissues.

Hypothetical Tissue Distribution Data for Cyclopentamine-d3 in a Rodent Model:

TissueConcentration (ng/g) at 1hConcentration (ng/g) at 6h
Plasma15035
Brain255
Liver850210
Kidneys1200300
Adipose5080

This is a hypothetical table for illustrative purposes.

Such studies can reveal whether a compound reaches its intended pharmacological target in sufficient concentrations. For a vasoconstrictor like cyclopentamine, which acts on adrenergic receptors, understanding its distribution to vascular tissues would be of particular interest. Furthermore, accumulation in non-target tissues could signal potential off-target effects or toxicities. The use of the deuterated form ensures that the detected signals are unequivocally from the administered compound, avoiding confusion with endogenous molecules.

Comparative Analysis of Deuterated and Non-Deuterated Analogues in Biological Systems

The substitution of hydrogen with deuterium can, in some cases, lead to a phenomenon known as the "kinetic isotope effect" (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the reaction rate.

For sympathomimetic amines like cyclopentamine, a primary route of metabolism is through oxidation by enzymes such as monoamine oxidase (MAO). This process often involves the cleavage of a C-H bond adjacent to the amine group.

A study on tyramine, a structurally related sympathomimetic amine, demonstrated that the replacement of alpha-hydrogens with deuterium resulted in a significant intensification of its pressor effects. This was attributed to a decreased rate of metabolism by MAO, leading to higher local concentrations of the active amine at the adrenergic receptors.

While specific studies on this compound are not publicly available, it is plausible that a similar effect could be observed. If the metabolism of cyclopentamine is sensitive to the KIE, the deuterated analogue would be expected to exhibit a longer half-life and potentially more pronounced or prolonged pharmacological effects compared to its non-deuterated counterpart.

Hypothetical Comparative Pharmacokinetic Parameters:

ParameterCyclopentamine HydrochlorideThis compound
Half-life (t½) 2.5 hours3.8 hours
Clearance (CL) 1.2 L/h/kg0.8 L/h/kg
Area Under the Curve (AUC) 450 ngh/mL675 ngh/mL

This is a hypothetical table for illustrative purposes based on the potential kinetic isotope effect.

This comparative analysis is crucial. If the deuterated compound shows significantly altered pharmacokinetics, it may not be a suitable internal standard for bioanalytical assays, as its behavior would not accurately reflect that of the non-deuterated analyte. However, this very difference can be exploited to develop "deuterated drugs" where a slower metabolism leads to an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing.

Rigorous Method Validation and Quality Assurance Protocols in Analytical Research

Precision and Accuracy Characterization for Deuterated Internal Standards

The use of a deuterated internal standard like Cyclopentamine (B94703) Hydrochloride-d3 is fundamental to enhancing the precision and accuracy of quantitative analytical methods. clearsynth.comnumberanalytics.com Precision, which reflects the closeness of repeated measurements, and accuracy, the proximity of a measurement to the true value, are significantly improved by the co-analysis of the analyte and its isotopically labeled counterpart. clearsynth.comchromforum.org Deuterated standards, being chemically almost identical to the analyte, exhibit similar behavior during sample preparation, extraction, and chromatographic separation. chromforum.org This similarity allows them to effectively compensate for variations in sample handling, instrumental drift, and matrix effects, which are common sources of error in complex biological samples. clearsynth.comchromforum.org

The validation process involves repeated analysis of quality control (QC) samples at multiple concentration levels (low, medium, and high) to determine intra- and inter-day precision and accuracy. For instance, a method for a different compound using a deuterated internal standard demonstrated intra- and inter-day precision within 5.7% to 8.5% and accuracy between 96.3% and 100.4%. researchgate.net These values are typically expressed as the relative standard deviation (RSD) for precision and the percentage of deviation from the nominal concentration for accuracy. The acceptance criteria for these parameters are predefined based on regulatory guidelines, often requiring an RSD of less than 15% and accuracy within ±15% of the nominal value.

Table 1: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data for a Hypothetical Cyclopentamine Assay using Cyclopentamine Hydrochloride-d3

QC LevelNominal Conc. (ng/mL)Intra-Day (n=6)Inter-Day (n=18, 3 days)
Mean Conc. ± SD (ng/mL) RSD (%)
Low54.95 ± 0.214.2
Medium5051.2 ± 1.83.5
High200198.6 ± 7.94.0

Establishment of Linearity and Dynamic Range for Quantitative Assays

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range refers to the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision, accuracy, and linearity. When using a deuterated internal standard like this compound, a calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. nih.gov

This ratiometric approach helps to correct for variability in injection volume and instrumental response. chromforum.org The linearity of the method is typically evaluated by performing a linear regression analysis on the calibration data. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the fit, with a value of r² ≥ 0.99 being generally considered acceptable. The dynamic range is established by defining the concentrations at which the method demonstrates acceptable linearity, accuracy, and precision.

Table 2: Representative Calibration Curve Data for a Hypothetical Cyclopentamine Assay

Calibrator Conc. (ng/mL)Analyte Peak AreaIS Peak Area (Cyclopentamine-d3)Peak Area Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,40049,8000.249
5062,00050,2001.235
100125,50050,8002.470
250310,00049,9006.212
500628,00050,30012.485

Regression Equation: y = 0.025x - 0.001 Coefficient of Determination (r²): 0.9998

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.com

Several methods exist for determining LOD and LOQ, including those based on the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) guidelines suggest formulas for calculating LOD and LOQ based on the standard deviation of the blank response (σ) and the slope of the calibration curve (S): LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.comyoutube.com Alternatively, the S/N ratio method is often employed, where the LOD is typically established at a S/N of 3:1 and the LOQ at 10:1. youtube.comeuropa.eu The use of a deuterated internal standard like this compound does not directly alter these calculations but ensures that the measurements at these low concentrations are more reliable by minimizing analytical variability.

Table 3: Illustrative LOD and LOQ Determination for a Hypothetical Cyclopentamine Assay

ParameterMethodValue (ng/mL)
LOD Based on S/N Ratio (3:1)0.5
Based on Calibration Curve (3.3 * σ/S)0.48
LOQ Based on S/N Ratio (10:1)1.5
Based on Calibration Curve (10 * σ/S)1.45

Robustness and Ruggedness Testing for Method Transferability

Robustness and ruggedness are parameters that assess the reliability of an analytical method under varied conditions, which is essential for method transferability between different laboratories or even within the same lab over time. nih.govamazonaws.com

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.com For a liquid chromatography-mass spectrometry (LC-MS) method, these variations might include changes in mobile phase composition (e.g., ±2% organic solvent), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±5%). pharmaguideline.com The use of this compound as an internal standard is expected to mitigate the impact of these minor changes, as both the analyte and the standard would be similarly affected.

Ruggedness assesses the reproducibility of the method under a variety of normal test conditions, such as using different instruments, analysts, and lots of reagents. amazonaws.compharmaguideline.com A well-developed method with a deuterated internal standard should demonstrate a high degree of ruggedness, yielding consistent results despite these external variations.

Table 4: Example of Robustness Testing Parameters for a Hypothetical LC-MS/MS Method for Cyclopentamine

ParameterStandard ConditionVariation 1Variation 2
Mobile Phase Composition70% Acetonitrile68% Acetonitrile72% Acetonitrile
Column Temperature40°C38°C42°C
Flow Rate0.4 mL/min0.38 mL/min0.42 mL/min
AnalystAnalyst AAnalyst B-
InstrumentLC-MS/MS System 1LC-MS/MS System 2-

Assessment of Selectivity and Potential Interferences in Complex Biological Matrices

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and co-administered drugs. In the context of bioanalytical assays, complex matrices like plasma, urine, or tissue homogenates can introduce significant interferences.

The use of a highly selective detection technique like tandem mass spectrometry (MS/MS) is crucial. By monitoring specific precursor-to-product ion transitions for both cyclopentamine and its deuterated internal standard, this compound, the method's selectivity is greatly enhanced. The validation of selectivity involves analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention times of the analyte and the internal standard. Additionally, the potential for "cross-talk" or isotopic interference between the analyte and the deuterated standard must be assessed, especially at high analyte concentrations, to ensure it does not compromise the accuracy of the results. nih.gov

Theoretical and Mechanistic Insights from Deuterium Labeling in Research

Exploration of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Reaction Rates

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The Deuterium Kinetic Isotope Effect (DKIE) compares the reaction rate of a compound containing a carbon-hydrogen (C-H) bond to its deuterated counterpart (C-D). This effect arises primarily from the difference in zero-point vibrational energy between the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.org

Primary DKIE

A primary DKIE is observed when the bond to the isotopically substituted atom is cleaved during the rate-determining step of the reaction. libretexts.org For Cyclopentamine-d3, if a deuterium atom is positioned at a site of metabolic attack, such as the alpha-carbon next to the amine group, a significant slowing of the reaction rate is expected. For instance, in cytochrome P450-mediated oxidation reactions, which are common in drug metabolism, the cleavage of a C-H bond is often rate-limiting. nih.gov Studies on the structurally similar cyclohexylamine (B46788) have demonstrated a small but significant DKIE (V_H/V_D ratio of 1.75) for oxidative deamination, indicating that C-H bond cleavage is at least partially rate-limiting. nih.gov

Secondary DKIE

Secondary DKIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. For Cyclopentamine-d3, placing a deuterium on the β-carbon could still influence the reaction rate by affecting the stability of a transition state through hyperconjugation. libretexts.org

The magnitude of the DKIE provides critical information for elucidating reaction mechanisms. A large primary DKIE (typically k_H/k_D > 2) strongly suggests that C-H bond cleavage is the rate-limiting step. youtube.com Conversely, the absence of a KIE (k_H/k_D ≈ 1) implies that C-H bond breaking occurs after the rate-determining step.

Table 1: Hypothetical Deuterium Kinetic Isotope Effects (DKIE) in Cyclopentamine (B94703) Metabolism

Position of Deuterium Label (in Cyclopentamine-d3)Type of DKIEExpected k_H/k_D RatioMechanistic Implication
Alpha-carbon (C1)Primary2.0 - 7.0C-D bond cleavage is part of the rate-determining step (e.g., in deamination).
Beta-carbon (C2)Secondary1.0 - 1.4C-D bond is not broken but its presence affects the transition state stability.
Amine Nitrogen (N-D)Solvent/ExchangeVariableCan influence reaction rates by altering H-bonding and acidity in the transition state.

Perturbations of Hydrogen Bonding and Non-Covalent Interactions by Deuteration

The substitution of protium (B1232500) (¹H) with deuterium in the amine group of Cyclopentamine Hydrochloride (to form an N-D bond) can significantly alter its hydrogen bonding characteristics. Due to the lower zero-point energy, the N-D bond is considered slightly shorter and less polarizable than the corresponding N-H bond. mdpi.com This seemingly minor change can lead to measurable differences in the strength and geometry of non-covalent interactions.

Research has shown that enthalpies of formation for hydrogen-bonded complexes are generally increased by 1-2 kJ/mol upon deuteration. rsc.org This suggests that deuterium bonds (D-bonds) are often stronger than hydrogen bonds. nih.gov In the context of Cyclopentamine Hydrochloride-d3, this enhanced hydrogen bonding capacity could affect:

Solvation: Interactions with solvent molecules, particularly water or other protic solvents, would be altered, potentially influencing solubility and the local solvent structure around the molecule.

Receptor Binding: If the amine group participates in hydrogen bonding within a biological target's binding pocket (e.g., an enzyme or receptor), deuteration could increase the binding affinity. Computational studies on deuterated histamine, for example, revealed an increased affinity for its H2 receptor, attributed to modified hydrogen bonding interactions. mdpi.com

This perturbation is a key principle behind the use of deuterium in drug design, where stabilizing a molecule against metabolic degradation or enhancing target binding can improve its pharmacokinetic profile.

Table 2: Comparison of N-H and N-D Bond Properties and Their Implications

PropertyN-H Bond (in Cyclopentamine HCl)N-D Bond (in Cyclopentamine HCl-d3)Consequence for Non-Covalent Interactions
Vibrational Frequency HigherLowerLower zero-point energy for the N-D bond.
Bond Energy WeakerStrongerThe N-D bond requires more energy to dissociate.
Bond Length LongerShorterAlters the optimal geometry for hydrogen bonding.
Acidity More acidicLess acidicAffects proton (or deuteron) transfer equilibria.
H-Bond Strength StandardGenerally StrongerCan lead to increased binding affinity and altered solvation. rsc.org

Stereochemical and Conformational Implications of Deuterium Substitution

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, primarily the "envelope" and "twist" forms, to relieve ring strain. Deuterium substitution itself does not typically alter the fundamental equilibrium conformation of a molecule in a dramatic way. However, the slightly smaller vibrational amplitude and shorter effective bond length of a C-D bond compared to a C-H bond can subtly influence conformational preferences and the energy barriers between different conformers.

The primary utility of deuterium labeling in this context is as a stereochemical and conformational probe. nih.gov

Elucidating Reaction Stereochemistry: By synthesizing Cyclopentamine with deuterium in a specific stereochemical position (e.g., axial or equatorial), chemists can track the fate of that atom through a reaction. This allows for the determination of whether a reaction proceeds with retention or inversion of configuration, or whether a specific proton is removed. nih.gov

Conformational Analysis: Techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) and NMR spectroscopy can utilize the mass and magnetic resonance differences between H and D to study molecular dynamics. nih.gov For example, the rate at which amide protons exchange with deuterium from a solvent like D₂O can reveal which parts of a molecule are solvent-exposed versus those that are buried or involved in intramolecular hydrogen bonding, providing a map of the molecule's three-dimensional structure and flexibility. nih.govnih.gov

For Cyclopentamine-d3, a deuterium label could be used to distinguish between the different protons on the cyclopentane ring, allowing for a detailed analysis of its conformational dynamics and the stereochemical outcome of its interactions with enzymes or other chiral molecules.

Emerging Research Directions and Innovative Applications

Development of Novel Isotopic Labeling Strategies and Complex Deuterated Tracers

The synthesis of deuterated molecules such as Cyclopentamine (B94703) Hydrochloride-d3 is integral to the development of advanced isotopic labeling strategies. rsc.org These strategies are crucial in drug discovery and metabolic research for accurately tracing the fate of molecules in biological systems. nih.gov Researchers are continuously working on more efficient and selective methods for introducing deuterium (B1214612) into complex molecules. rsc.org

One of the key advancements in this area is the use of late-stage direct hydrogen isotope exchange (HIE). x-chemrx.com This method allows for the introduction of deuterium into a molecule without the need for a complete re-synthesis from isotopically enriched starting materials, which is often a more cost-effective and time-efficient approach. x-chemrx.com For a compound like Cyclopentamine Hydrochloride-d3, this could involve the use of catalysts such as Raney nickel to facilitate the exchange of hydrogen atoms with deuterium from a source like heavy water (D₂O). x-chemrx.com

The development of these novel labeling techniques enables the creation of more complex deuterated tracers. These tracers are instrumental in detailed pharmacokinetic and pharmacodynamic studies, helping to elucidate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. acs.orgchemicalsknowledgehub.com The stability of the deuterium label in compounds like this compound ensures that the tracer accurately reflects the behavior of the parent molecule in a biological system. chemicalsknowledgehub.com

Integration of Deuterated Analogues with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The integration of deuterated analogues like this compound into HTS platforms significantly enhances the accuracy and reliability of these assays. One of the primary uses of such compounds in this context is as stable isotope-labeled internal standards (SIL-IS) for quantitative analysis by mass spectrometry.

In a typical HTS workflow, a known concentration of the deuterated standard (e.g., this compound) is added to each sample. Since the deuterated standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the analyte, correcting for any variations in sample preparation or instrument response. This application is vital for ensuring the reproducibility and accuracy of HTS data.

Computational Modeling and Simulation for Predicting Deuteration Effects

For a molecule like this compound, computational models can predict which positions in the molecule are most susceptible to metabolic attack. By selectively placing deuterium atoms at these "soft spots," chemists can design molecules with improved metabolic stability. nih.gov This can lead to a longer half-life and potentially a reduced dosing frequency for a therapeutic agent. symeres.com These predictive models are becoming an indispensable part of the "deuterium-switching" strategy in drug development, where an existing drug is modified with deuterium to enhance its performance.

Broader Utility in Metabolomics and Proteomics Research as Stable Isotope Tags

The applications of deuterated compounds extend beyond single-molecule studies into the broader fields of metabolomics and proteomics. In these "omics" disciplines, which involve the large-scale study of metabolites and proteins, stable isotope tags are essential for accurate quantification. symeres.com

In metabolomics, deuterated compounds like this compound can serve as internal standards for the quantification of related endogenous metabolites. This is particularly useful for creating panels of standards for targeted metabolomic analyses.

In proteomics, while less direct, the principles of stable isotope labeling are fundamental. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use isotopically labeled amino acids to differentially label proteins from different cell populations. While this compound itself is not an amino acid, the methodologies and instrumentation used in these studies are the same as those that would be used to quantify a small molecule with its deuterated standard. The expertise gained from using deuterated small molecules is transferable to these more complex systems, highlighting the foundational importance of compounds like this compound in advancing quantitative biological mass spectrometry. symeres.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopentamine Hydrochloride-d3, and how can reaction conditions be optimized for isotopic purity?

  • Methodological Answer : this compound synthesis typically involves deuteration at specific positions using deuterated reagents (e.g., D₂O or deuterated reducing agents). For example, lithium aluminum deuteride (LiAlD₄) can reduce precursor ketones to introduce deuterium at tertiary carbon sites. Reaction optimization should focus on temperature control (e.g., maintaining 0–5°C for sensitive reductions) and stoichiometric excess of deuterated reagents to minimize protium contamination. Post-synthesis, isotopic purity can be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) deuterium integration .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can identify non-deuterated impurities by comparing integration ratios of protonated vs. deuterated regions. For example, a singlet at δ 1.2–1.5 ppm may indicate residual protium in cyclopropane rings.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.72 for non-deuterated form vs. 181.75 for d3) to validate isotopic enrichment.
  • X-ray Crystallography : Resolves stereochemical configuration, critical for studying deuterium-induced conformational changes .

Q. How can researchers address discrepancies in impurity profiles reported for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis or purification methods. For instance, notes a 15% impurity in non-deuterated Cyclopentamine Hydrochloride, likely due to incomplete recrystallization. To resolve this:

  • Use orthogonal analytical methods (e.g., HPLC coupled with charged aerosol detection) to quantify impurities.
  • Compare batch-specific data against standardized reference materials (e.g., USP guidelines in ) to identify process-related contaminants .

Advanced Research Questions

Q. What experimental strategies can elucidate the isotopic effect of deuterium in this compound on pharmacokinetic parameters?

  • Methodological Answer :

  • In Vitro Studies : Perform comparative metabolic assays using liver microsomes to measure deuterium’s impact on cytochrome P450-mediated oxidation rates. For example, monitor the half-life (t₁/₂) of deuterated vs. non-deuterated forms.
  • Isotope Tracing : Use LC-MS/MS to track deuterium retention in metabolites, identifying sites prone to metabolic exchange (e.g., benzylic positions).
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) altered by deuterium substitution .

Q. How can researchers design experiments to resolve contradictions in reported deuterium-induced stability changes under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose this compound to accelerated stability conditions (e.g., 40°C/75% RH) across pH ranges (1–10). Monitor degradation via UPLC-PDA and quantify deuterium loss using isotope ratio MS.
  • pH-Rate Profiling : Construct pH-rate plots to identify degradation pathways (e.g., acid-catalyzed hydrolysis vs. base-mediated elimination). Compare activation energies (Eₐ) between deuterated and protiated forms .

Q. What methodologies are recommended for optimizing the purification of this compound to achieve >98% isotopic enrichment?

  • Methodological Answer :

  • Recrystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) for selective crystallization of deuterated isomers. Monitor purity via differential scanning calorimetry (DSC) to confirm melting point consistency (198–201°C, per ).
  • Chromatography : Use preparative HPLC with chiral columns to separate diastereomers. Adjust mobile phase composition (e.g., heptane:isopropanol with 0.1% TFA) to enhance resolution.
  • Quality Control : Validate batches using qNMR with an internal standard (e.g., maleic acid) to quantify residual protium .

Q. How does deuterium substitution influence this compound’s binding affinity to adrenergic receptors in comparative studies?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use [³H]-labeled agonists (e.g., epinephrine) to measure IC₅₀ shifts in deuterated vs. non-deuterated Cyclopentamine.
  • Molecular Dynamics Simulations : Model deuterium’s steric and electronic effects on hydrogen bonding with receptor residues (e.g., Asp113 in β₂-adrenergic receptors).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) changes due to altered C-D vs. C-H bond dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.